

Dinotefuran-d3 Metabolism in Biological Systems: A Technical Guide

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Compound of Interest

Compound Name: *Dinotefuran-d3*

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Introduction

Dinotefuran, a third-generation neonicotinoid insecticide, is widely utilized in agriculture and veterinary medicine for its broad-spectrum activity against various pests. Its mechanism of action involves the disruption of the insect nervous system by acting as an agonist on nicotinic acetylcholine receptors (nAChRs). Understanding the metabolic fate of Dinotefuran in biological systems is crucial for assessing its efficacy, potential toxicity, and environmental impact. This technical guide provides an in-depth overview of the metabolism of Dinotefuran, with a focus on **Dinotefuran-d3**, its deuterated analogue commonly used as an internal standard in analytical studies. While specific metabolic studies on **Dinotefuran-d3** are not extensively available, its metabolic pathways are presumed to be identical to those of unlabeled Dinotefuran, as the deuterium labeling is not expected to alter the enzymatic recognition and transformation processes significantly. Any potential differences would likely manifest as kinetic isotope effects, possibly leading to a slower rate of metabolism.

Metabolic Pathways of Dinotefuran

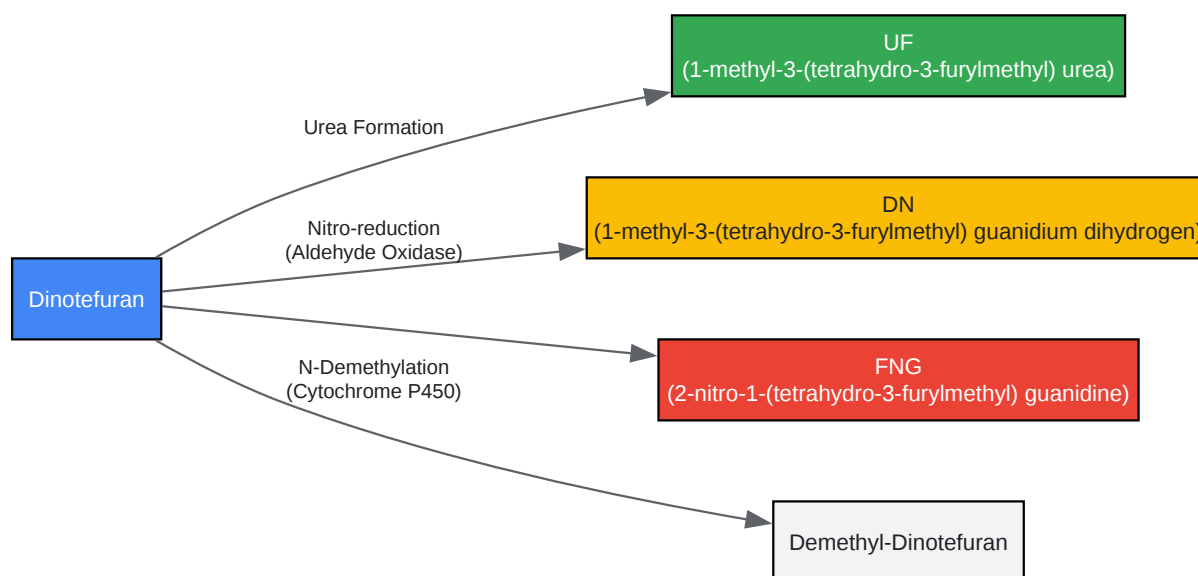
The biotransformation of Dinotefuran in biological systems is primarily mediated by Phase I and Phase II metabolic reactions. The key enzymes involved are Cytochrome P450 monooxygenases (CYPs) and aldehyde oxidase (AOX) in Phase I, followed by potential conjugation reactions in Phase II. The major identified metabolites include 1-methyl-3-

(tetrahydro-3-furylmethyl) urea (UF), 1-methyl-3-(tetrahydro-3-furylmethyl) guanidium dihydrogen (DN), and 1-methyl-2-nitroguanidine (FNG).

The metabolic pathways of Dinotefuran can be summarized as follows:

- Nitro-reduction: The nitroguanidine moiety of Dinotefuran can be reduced to a nitrosoguanidine intermediate, which is then further reduced to an aminoguanidine. This reaction is primarily catalyzed by aldehyde oxidase.
- Demethylation: The N-methyl group of Dinotefuran can be removed, leading to the formation of demethylated metabolites. This process is typically mediated by Cytochrome P450 enzymes.
- Urea formation: The guanidine group can be converted to a urea moiety, resulting in the formation of the metabolite UF.
- Cleavage of the tetrahydrofuran ring: While less common, cleavage of the tetrahydrofuran ring can also occur, leading to a variety of smaller metabolites.

The following diagram illustrates the primary metabolic pathways of Dinotefuran.



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Caption: Primary metabolic pathways of Dinotefuran.

Quantitative Data on Dinotefuran Metabolism

The following tables summarize the available quantitative data on the metabolism of Dinotefuran and the analytical methods for its quantification.

Table 1: Enzyme Kinetics of Dinotefuran Metabolism by Aldehyde Oxidase

Enzyme Source	Substrate	Km (mM)	Vmax (nmol/min/mg protein)	Citation
Rabbit Liver Aldehyde Oxidase	Dinotefuran	2.41	0.98	[1]

Table 2: Analytical Method Performance for Dinotefuran and its Metabolites

Matrix	Analyte(s)	Analytical Method	Recovery (%)	LOD (mg/kg)	LOQ (mg/kg)	Citation
Plum	Dinotefuran, MNG, UF, DN	LC-MS/MS	83.01 - 110.18	-	-	[2]
Orange	Dinotefuran and metabolites	LC-MS/MS	79.1 - 98.7	0.03 - 0.10	0.08 - 0.40	[3]
Rice	Dinotefuran, UF, DN	HPLC-MS/MS	81.6 - 90.2	-	-	[4]
Fruits and Vegetables	Dinotefuran	GC-MS/MS	88.2 - 104.5	0.003	0.01	[5]

Table 3: In Vitro Metabolism of Dinotefuran by Cytochrome P450

Enzyme	System	% Metabolism	Metabolite(s) Identified	Citation
CYP6EM1	in vitro protein assay	28.11	dinotefuran-dm-NNO	[6]

Experimental Protocols

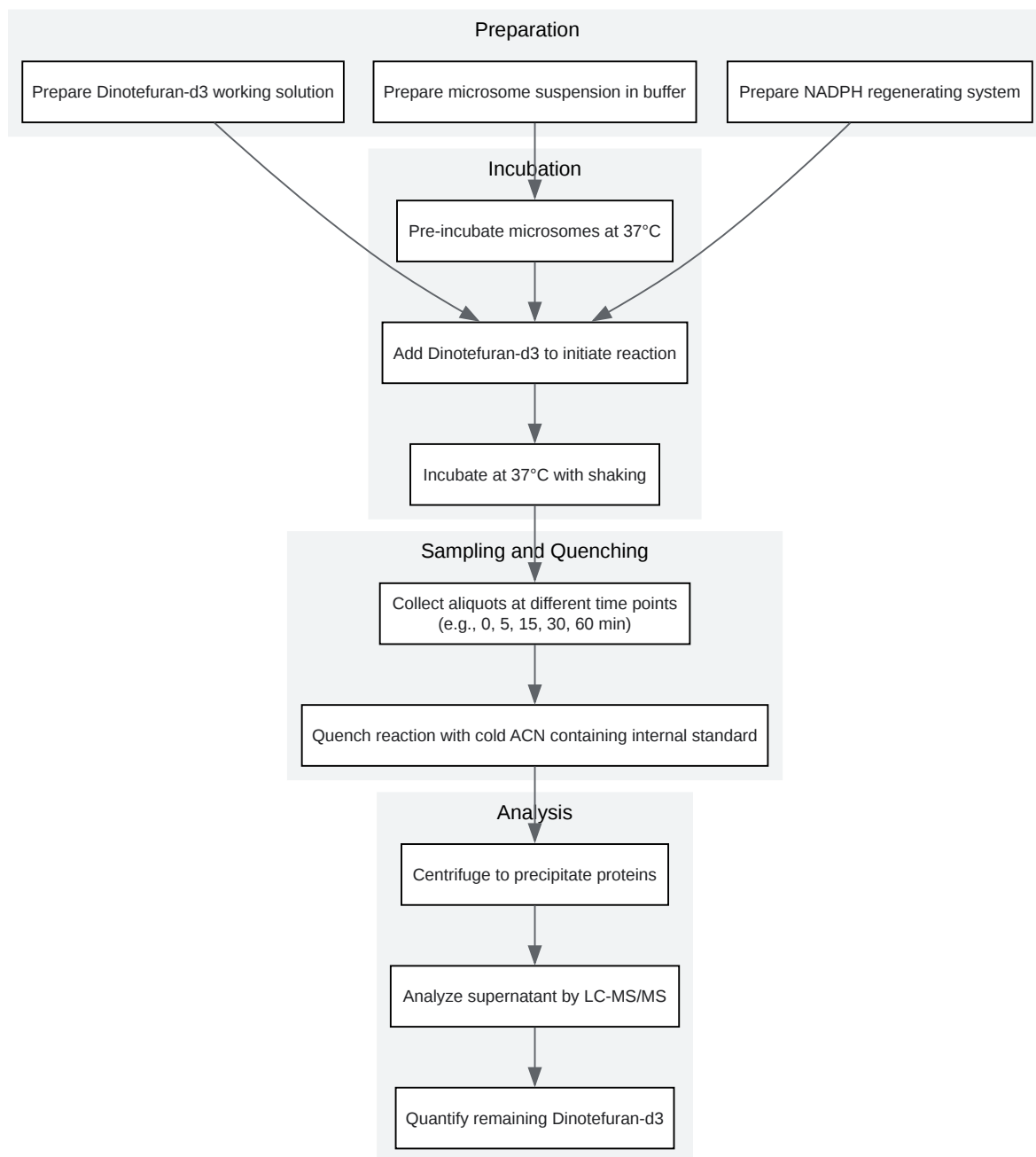
Protocol 1: In Vitro Metabolism of Dinotefuran using Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of Dinotefuran in liver microsomes.

1. Materials:

- **Dinotefuran-d3** stock solution (e.g., 10 mM in DMSO)
- Pooled human liver microsomes (or from other species of interest)
- NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (e.g., 100 mM, pH 7.4)
- Acetonitrile (ACN) for quenching the reaction
- Internal standard (e.g., a structurally related compound not present in the sample)
- LC-MS/MS system

2. Experimental Workflow:



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Caption: Workflow for in vitro metabolism assay.

3. Procedure:

- Prepare a working solution of **Dinotefuran-d3** in the incubation buffer.
- Prepare a suspension of liver microsomes in phosphate buffer.
- In a microcentrifuge tube, combine the microsome suspension and pre-warm to 37°C.
- Initiate the metabolic reaction by adding the NADPH regenerating system and the **Dinotefuran-d3** working solution.
- Incubate the mixture at 37°C with gentle shaking.
- At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
- Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.
- Vortex the samples and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a new tube or a 96-well plate for analysis.
- Analyze the samples by LC-MS/MS to quantify the remaining concentration of **Dinotefuran-d3** at each time point.
- Calculate the rate of metabolism and the half-life of **Dinotefuran-d3**.

Protocol 2: Sample Preparation for LC-MS/MS Analysis of Dinotefuran and Metabolites in Biological Matrices

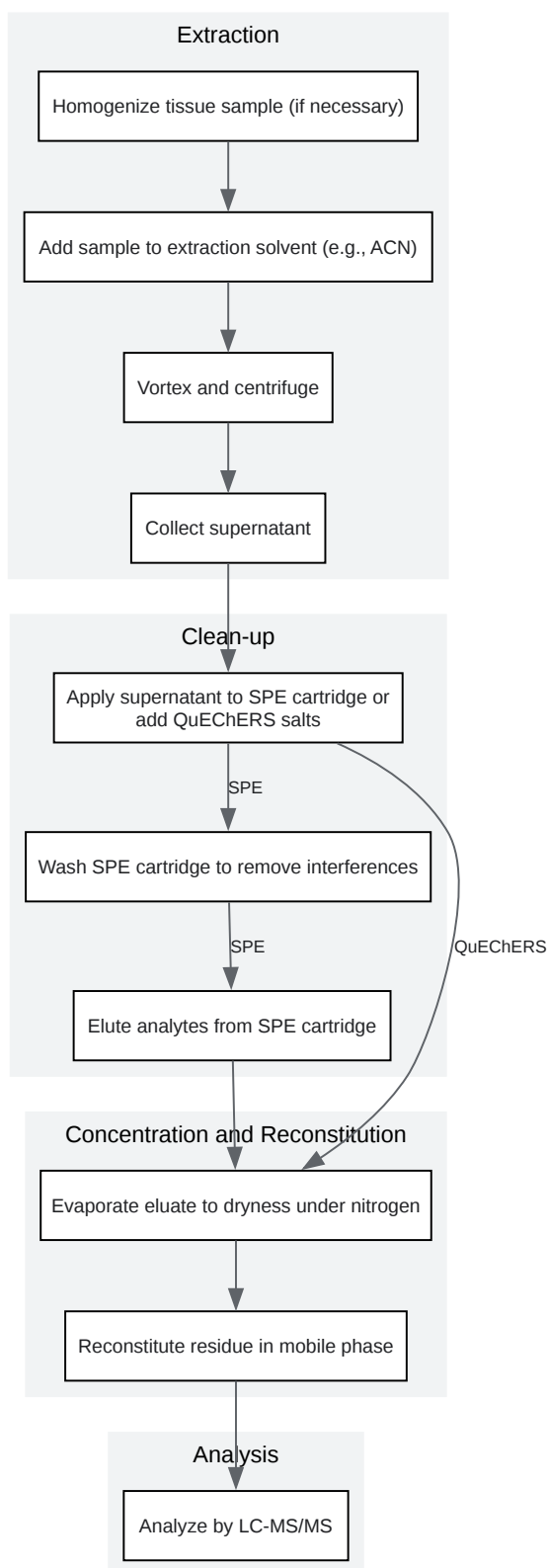
This protocol outlines a general procedure for extracting Dinotefuran and its metabolites from biological samples for LC-MS/MS analysis.

1. Materials:

- Biological matrix (e.g., plasma, urine, tissue homogenate)

- Acetonitrile (ACN)
- Methanol
- Formic acid
- Solid-phase extraction (SPE) cartridges (e.g., C18) or QuEChERS salts
- Centrifuge
- Vortex mixer
- Nitrogen evaporator

2. Experimental Workflow:



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Caption: Sample preparation for LC-MS/MS analysis.

3. Procedure:

- For solid samples (e.g., tissue), homogenize in an appropriate buffer.
- To a known amount of the sample (e.g., 1 mL of plasma or urine), add a specified volume of extraction solvent (e.g., acetonitrile).
- Vortex the mixture vigorously and then centrifuge to separate the liquid and solid phases.
- Carefully collect the supernatant.
- For SPE clean-up:
 - Condition an SPE cartridge (e.g., C18) with methanol followed by water.
 - Load the supernatant onto the conditioned cartridge.
 - Wash the cartridge with a weak solvent (e.g., water or low percentage of organic solvent) to remove polar interferences.
 - Elute the analytes of interest with a stronger organic solvent (e.g., methanol or acetonitrile).
- For QuEChERS clean-up:
 - Add QuEChERS salts to the supernatant, vortex, and centrifuge.
 - Take an aliquot of the upper organic layer for further steps.
- Evaporate the eluate or the cleaned-up extract to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
- Vortex and transfer to an autosampler vial for injection into the LC-MS/MS system.

Conclusion

The metabolism of Dinotefuran in biological systems is a complex process involving multiple enzymatic pathways, primarily driven by Cytochrome P450s and aldehyde oxidase. The resulting metabolites, such as UF, DN, and FNG, are generally more polar, facilitating their excretion. While direct metabolic data for **Dinotefuran-d3** is limited, it is reasonable to assume a similar metabolic fate to its non-deuterated counterpart, with potential kinetic differences. The analytical methods and protocols outlined in this guide provide a robust framework for researchers and scientists to investigate the metabolism of Dinotefuran and its deuterated analogue in various biological matrices, contributing to a better understanding of its pharmacokinetic and toxicological profile. Further research focusing on the specific CYP isozymes involved and their kinetic parameters would provide a more complete picture of Dinotefuran's biotransformation.

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